(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one
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Overview
Description
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with methyl isocyanate under controlled conditions to yield the desired oxazolidinone. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems. The final product is typically obtained through a series of purification steps, including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: (4R,5S)-4-(carboxymethyl)-5-methyloxazolidin-2-one.
Reduction: (4R,5S)-4-(hydroxymethyl)-5-methylaminoethanol.
Substitution: (4R,5S)-4-(alkoxymethyl)-5-methyloxazolidin-2-one.
Scientific Research Applications
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one involves its ability to interact with various molecular targets through hydrogen bonding and steric interactions. The compound’s oxazolidinone ring can form stable complexes with metal ions, enhancing its reactivity in catalytic processes. Additionally, the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-(hydroxymethyl)-5-ethyloxazolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.
(4R,5S)-4-(hydroxymethyl)-5-phenyl-oxazolidin-2-one: Contains a phenyl group, offering different steric and electronic properties.
(4R,5S)-4-(hydroxymethyl)-5-isopropyloxazolidin-2-one: Features an isopropyl group, affecting its reactivity and solubility.
Uniqueness
(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C5H9NO3 |
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Molecular Weight |
131.13 g/mol |
IUPAC Name |
(4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |
InChI Key |
DSKKPLSYZLTKBE-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)O1)CO |
Canonical SMILES |
CC1C(NC(=O)O1)CO |
Origin of Product |
United States |
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